4-Amino-3-bromobenzenesulfonamide

説明

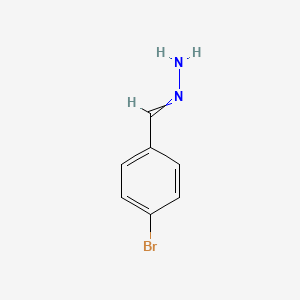

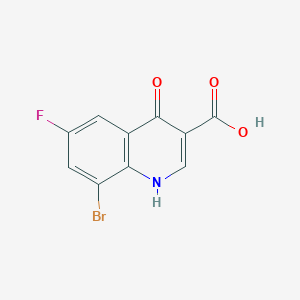

4-Amino-3-bromobenzenesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S . It is also known by other synonyms such as 4-amino-3-bromobenzene-1-sulfonamide and 4-amino-3-bromo-benzenesulfonamide .

Molecular Structure Analysis

The molecular weight of 4-Amino-3-bromobenzenesulfonamide is 251.10 g/mol . The InChI string representation of its structure isInChI=1S/C6H7BrN2O2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H,8H2, (H2,9,10,11) . The compound has a topological polar surface area of 94.6 Ų . Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.10 g/mol and an exact mass of 249.94116 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .科学的研究の応用

Antibacterial Drugs

Sulfonamides, including 4-Amino-3-bromobenzenesulfonamide, have been used as antibacterial drugs for decades . They can inhibit the growth and multiplication of bacteria, making them effective in treating bacterial infections .

Antitumor Activity

Sulfonamide compounds have unique antitumor activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .

Antidiabetic Activity

Sulfonamides also exhibit antidiabetic activities . They can be used in the treatment of diabetes by helping to control blood sugar levels .

Antiviral Activity

Sulfonamides have been found to have antiviral properties . They can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections .

Proteomics Research

4-Amino-3-bromobenzenesulfonamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Synthesis of Complexes

4-Bromobenzenesulfonamide, a related compound, has been used as a reagent in the preparation of cobalt (III) complexes . These complexes have various applications in catalysis, materials science, and medicine .

Synthesis of Other Compounds

4-Bromobenzenesulfonamide has also been used in the synthesis of 2-, 3- and 4- (substituted-phenylethynyl)benzenesulfonamides . These compounds can have various applications depending on their specific structures and properties .

Anticancer and Antimicrobial Agents

Benzenesulfonamide derivatives, including 4-Amino-3-bromobenzenesulfonamide, have been designed and synthesized as anticancer and antimicrobial agents . These compounds can inhibit the growth of cancer cells and microbes, making them potentially useful in the treatment of cancer and infectious diseases .

作用機序

Target of Action

The primary target of 4-Amino-3-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis under hypoxic conditions .

Mode of Action

4-Amino-3-bromobenzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic shift to anaerobic glycolysis, which is a survival mechanism under hypoxic conditions . The compound’s interaction with CA IX results in a significant modification in pH, affecting the tumor cells’ survival and proliferation .

Biochemical Pathways

The inhibition of CA IX by 4-Amino-3-bromobenzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This pathway is crucial for tumor cells’ survival under hypoxic conditions. By disrupting this pathway, the compound can exert antiproliferative effects on tumor cells .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4-Amino-3-bromobenzenesulfonamide are not readily available, it’s known that the compound shows significant inhibitory effects against cancer cell lines at concentration ranges from 1.52–6.31 μM . This suggests that the compound has good bioavailability and can reach therapeutic concentrations in the body.

Result of Action

The result of 4-Amino-3-bromobenzenesulfonamide’s action is a significant decrease in tumor cell proliferation . For instance, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . The compound also shows high selectivity against breast cancer cell lines .

Action Environment

The action of 4-Amino-3-bromobenzenesulfonamide is influenced by the tumor microenvironment, particularly the level of hypoxia . Hypoxia often leads to the overexpression of CA IX in tumor cells . Therefore, the efficacy of the compound may be enhanced in hypoxic conditions where CA IX expression is high .

将来の方向性

特性

IUPAC Name |

4-amino-3-bromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEVQYJWCZRLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393322 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromobenzenesulfonamide | |

CAS RN |

53297-69-1 | |

| Record name | 4-amino-3-bromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)